molecular formula C19H16FNO4S B302142 (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B302142
M. Wt: 373.4 g/mol
InChI Key: UBDYBMASLMDBDV-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with ethoxy, hydroxy, and fluorobenzyl substituents, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione” typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an appropriate benzaldehyde derivative.

    Substitution Reactions: The ethoxy and hydroxy groups can be introduced through nucleophilic substitution reactions, while the fluorobenzyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or fluorobenzyl chloride can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted thiazolidinediones.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Antimicrobial Activity: Possible antimicrobial properties against various pathogens.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases such as diabetes, cancer, and inflammation.

    Drug Development: A lead compound for the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The ethoxy, hydroxy, and fluorobenzyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

The unique combination of ethoxy, hydroxy, and fluorobenzyl groups in “(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione” may confer distinct chemical and biological properties, potentially leading to novel applications and improved efficacy compared to other thiazolidinediones.

Properties

Molecular Formula

C19H16FNO4S

Molecular Weight

373.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO4S/c1-2-25-16-9-13(5-8-15(16)22)10-17-18(23)21(19(24)26-17)11-12-3-6-14(20)7-4-12/h3-10,22H,2,11H2,1H3/b17-10-

InChI Key

UBDYBMASLMDBDV-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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